molecular formula C14H14ClN B1331226 Benzyl-(2-chloro-benzyl)-amine CAS No. 67342-76-1

Benzyl-(2-chloro-benzyl)-amine

Cat. No. B1331226
CAS RN: 67342-76-1
M. Wt: 231.72 g/mol
InChI Key: RLPZBYLIRBRIPA-UHFFFAOYSA-N
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Description

Benzyl-(2-chloro-benzyl)-amine is a chemical compound that is part of a broader class of organic compounds known for their benzhydryl motif. This motif is characterized by the presence of two benzene rings connected through a central carbon atom, which in this case is further modified by the presence of an amine group and a chloro substituent. The compound is of interest due to its potential applications in the synthesis of various heterocycles and coordination compounds, which can be useful in material science and pharmaceuticals.

Synthesis Analysis

The synthesis of functionalized benzhydrylamines, which are closely related to Benzyl-(2-chloro-benzyl)-amine, can be achieved through a two-step procedure. Initially, a Suzuki-Miyaura coupling reaction is employed between arylboronic acids and 3-chloro-3-arylacrylonitriles at a moderate temperature of 45 degrees Celsius. This reaction is versatile, allowing for a variety of boronic acids and substituted acrylonitriles to be used, leading to the formation of 3,3-diaryl-substituted acrylonitriles. These intermediates can then be converted into their corresponding Boc-protected amines through catalytic hydrogenation .

Another synthetic route involves the reaction of arenediazonium chlorides with acrolein in the presence of copper(II) chloride to obtain 3-Aryl-2-chloropropanal. This intermediate can then be used to synthesize N-Aryl-5-(R-benzyl)-1,3-thiazole-2-amines, which are structurally related to Benzyl-(2-chloro-benzyl)-amine, by reacting with aryl- and 2-pyridylthioureas .

Molecular Structure Analysis

The molecular structure of Benzyl-(2-chloro-benzyl)-amine can be inferred from related compounds. For instance, the crystal and molecular structures of similar isomeric compounds have been determined, revealing conformational differences that lead to the presence of multiple molecules in their respective crystal structures. These structures are stabilized by substantial hydrogen-bonding interactions, which are a common feature in the crystal structures of such compounds .

Chemical Reactions Analysis

Benzyl-(2-chloro-benzyl)-amine and its derivatives can participate in various chemical reactions. For example, the reaction of 2-aminobenzothiazole with 4-chlorobenzaldehyde can yield Benzothiazol-2-yl-(4-chloro-benzylidene)-amine, which can then react with selected metal ions like Co(II), Ni(II), Cu(II), and Zn(II) to form coordination complexes. These complexes are typically characterized by an octahedral structure and can be analyzed using various spectroscopic and analytical techniques .

Physical and Chemical Properties Analysis

The physical and chemical properties of Benzyl-(2-chloro-benzyl)-amine derivatives can be diverse, depending on their molecular structure and substituents. For instance, the compound [(1,3-benzoxazol-2-yl)-(5-chloro-1,3-benzoxazol-2-yl)]amine, which shares structural similarities, exhibits multiple possible conformers and tautomers. Its physical properties can be influenced by the medium in which it is crystallized, as seen in the formation of different crystal structures when associated with various molecules like H2O, THF, or o-aminophenol. These properties are crucial for understanding the behavior of such compounds in different environments and their potential applications .

Scientific Research Applications

  • Synthesis of Chromanol 293B and Cromakalim :

    • The stereoselective amination of 1,2-anti-dialkoxychromane using chlorosulfonyl isocyanate is a key step in synthesizing chromanol 293B and cromakalim. This method is crucial for pharmaceuticals and agrochemicals (Ma et al., 2020).
  • Intermolecular Amidation with Sulfonamides :

    • An efficient transition-metal-free intermolecular benzylic amidation with sulfonamides can produce valuable nitrogen-containing compounds, including amines, beta-chloro amine, and alpha-, beta-amino ester. This process is environmentally friendly and significant for producing various nitrogen compounds (Fan et al., 2009).
  • Crystal and Molecular Structures Analysis :

    • The crystal structures of benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine and its isomers have been determined. These structures feature multiple molecules and layers stabilized by hydrogen-bonding interactions, confirming computationally predicted restricted rotation (Odell et al., 2007).
  • Synthesis of 2-Benzazepine Derivatives :

    • A one-pot eco-friendly protocol has been developed for synthesizing 2-benzazepine derivatives in water, highlighting an efficient and sustainable approach in chemical synthesis (Prasad et al., 2010).
  • Benzylamines Synthesis via Iron-Catalysis :

    • The synthesis of benzylamines, crucial in many pharmaceutically active compounds, has been achieved through a novel methodology using iron catalysis. This development opens up sustainable pathways for synthesizing various benzylamines (Yan et al., 2016).
  • Palladium-Catalyzed Carbonylative Transformation :

    • A new procedure using palladium as the catalyst for the direct carbonylative transformation of benzyl amines into valuable compounds, such as methyl 2-arylacetates, has been developed. This process is additive-free and has implications in pharmaceutical production (Li et al., 2018).
  • Azaborine Building Block Synthesis :

    • The synthesis and functionalization of azaborines, using 2-chloromethyl-2,1-borazaronaphthalene as a common precursor, demonstrate an effective method for developing benzyl amine analogs. This approach is vital for creating diverse chemical entities (Molander et al., 2014).

Safety And Hazards

  • Environmental Impact : Classified as aquatic acute and chronic hazards .

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-phenylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN/c15-14-9-5-4-8-13(14)11-16-10-12-6-2-1-3-7-12/h1-9,16H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLPZBYLIRBRIPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl-(2-chloro-benzyl)-amine

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